molecular formula C13H18N2 B13253166 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile

Cat. No.: B13253166
M. Wt: 202.30 g/mol
InChI Key: VNUXUXZJMDZIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is an organic compound with a complex structure that includes a nitrile group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2,2-dimethylpropylamine in the presence of a cyanating agent such as potassium cyanide. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is unique due to the presence of the 2,2-dimethylpropylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-[4-(2,2-dimethylpropylamino)phenyl]acetonitrile

InChI

InChI=1S/C13H18N2/c1-13(2,3)10-15-12-6-4-11(5-7-12)8-9-14/h4-7,15H,8,10H2,1-3H3

InChI Key

VNUXUXZJMDZIOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.